(R,S)-Nornicotine-d4

Description

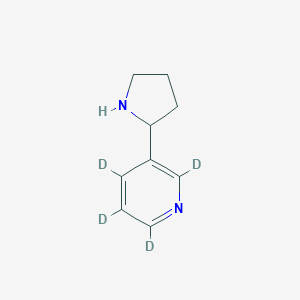

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6-tetradeuterio-5-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/i1D,3D,5D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKUKUCHPMASKF-DNZPNURCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCN2)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478556 | |

| Record name | 3-(Pyrrolidin-2-yl)(~2~H_4_)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66148-18-3 | |

| Record name | 3-(Pyrrolidin-2-yl)(~2~H_4_)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 66148-18-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R,S)-Nornicotine-d4 chemical properties and structure

An In-depth Technical Guide to (R,S)-Nornicotine-d4

This guide provides a comprehensive technical overview of this compound, a deuterated isotopologue of nornicotine. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. This document delves into the chemical properties, structure, synthesis, and analytical applications of this compound, with a focus on its role as an internal standard in quantitative analyses.

Introduction: The Significance of this compound in Research

Nornicotine is a primary metabolite of nicotine and a naturally occurring alkaloid in tobacco plants.[1][2] It is pharmacologically active, acting as an agonist at nicotinic acetylcholine receptors (nAChRs).[3][4] The study of nornicotine's pharmacokinetics, metabolism, and toxicological profile is crucial for understanding nicotine dependence, tobacco-related diseases, and for the development of novel therapeutics.[1][5]

This compound is a synthetic, stable isotope-labeled version of nornicotine where four hydrogen atoms on the pyridine ring have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods.[3][4] Its primary application is as an internal standard for the accurate and precise measurement of nornicotine in various biological matrices.[3][6] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the unlabeled analyte and experiences similar ionization and matrix effects, thus correcting for variations during sample preparation and analysis.[2][7]

Chemical Structure and Physicochemical Properties

This compound is a racemic mixture of the (R) and (S) enantiomers. The deuterium atoms are strategically placed on the pyridine ring at positions 2, 3, 4, and 6.[8][9] This labeling pattern ensures that the deuterium atoms are not readily exchangeable under typical physiological or analytical conditions.

Chemical Structure

Below is a 2D representation of the chemical structure of this compound.

Sources

- 1. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (+\-)-Nornicotine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 7. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]

- 8. This compound | TRC-N757010-25MG | LGC Standards [lgcstandards.com]

- 9. This compound (100 ug/mL in Methanol) [lgcstandards.com]

An In-depth Technical Guide to the Certificate of Analysis for (R,S)-Nornicotine-d4

Introduction: The Critical Role of a Certified Deuterated Standard

In the landscape of quantitative bioanalysis, particularly in drug metabolism and pharmacokinetic (DMPK) studies, the precision of measurement is paramount. (R,S)-Nornicotine-d4, the deuterated analogue of nornicotine, serves as an indispensable tool—an internal standard (IS) for quantification by mass spectrometry.[1][2] Its utility is rooted in the principle of isotope dilution mass spectrometry, a technique that significantly enhances analytical accuracy and reproducibility.[3][4] Because the deuterated standard is chemically identical to the analyte of interest, it co-elutes chromatographically and experiences the same ionization efficiencies and potential matrix effects, thereby providing a reliable basis for correcting experimental variability.[4][5]

However, the integrity of any quantitative data is fundamentally dependent on the quality of the internal standard. The Certificate of Analysis (CoA) is more than a mere specification sheet; it is the foundational document that validates the identity, purity, and concentration of the standard. For researchers, scientists, and drug development professionals, the ability to critically interpret a CoA for a compound like this compound is a non-negotiable skill. This guide provides a detailed walkthrough of the analytical data presented in a typical CoA, explaining the causality behind the experimental choices and empowering the user to verify the quality and suitability of their standard.

Section 1: Identity and Structure Confirmation

The first and most critical section of a CoA establishes the unequivocal identity of the compound. It confirms that the material is, in fact, this compound and that the deuterium labels are in the correct positions. This is a multi-faceted verification process typically employing Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of an ionized molecule. For an isotopically labeled standard, MS serves two primary purposes: confirming the expected mass shift due to deuterium incorporation and assessing the isotopic distribution.

-

Expertise & Causality: The molecular weight of unlabeled (R,S)-Nornicotine is approximately 148.21 g/mol . With the substitution of four hydrogen atoms (atomic mass ~1.008 u) with four deuterium atoms (atomic mass ~2.014 u), a mass increase of approximately 4 Da is expected. The CoA must present mass spectrometric data showing a parent ion consistent with the deuterated structure (C₉H₈D₄N₂), which has a molecular weight of approximately 152.23 g/mol .[6][7][8] High-resolution mass spectrometry (HRMS) is often used to provide an exact mass measurement, further increasing confidence in the elemental composition.

-

Trustworthiness through Data: A robust CoA will not only state the molecular weight but also provide the mass spectrum or, at a minimum, the observed m/z value. This allows the end-user to verify the data against theoretical values.

Protocol 1: Electrospray Ionization Mass Spectrometry (ESI-MS) for Identity

-

Sample Preparation: A dilute solution of the this compound standard is prepared in an appropriate solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Infusion: The sample is directly infused into the mass spectrometer's electrospray ionization (ESI) source, operating in positive ion mode.

-

Ionization: ESI generates protonated molecular ions, [M+H]⁺. For this compound, the expected ion would be at m/z 153.2.

-

Detection: A full scan analysis is performed to detect the m/z of the parent ion.

-

Acceptance Criterion: The most abundant ion in the spectrum should correspond to the theoretical m/z of the [M+H]⁺ ion of the deuterated compound within a narrow mass tolerance window.

Nuclear Magnetic Resonance (NMR): Positional Verification

While MS confirms that deuterium is present, NMR spectroscopy confirms where it is located. ¹H-NMR (Proton NMR) is a powerful technique for elucidating the structure of a molecule by detecting signals from hydrogen nuclei.

-

Expertise & Causality: In the context of this compound, the deuterium atoms are located on the pyridine ring.[1][7] A standard ¹H-NMR spectrum of unlabeled nornicotine would show distinct signals corresponding to the protons on this ring.[9] For the d4-labeled compound, these signals should be absent or significantly diminished, providing definitive proof of the substitution sites.[10] This is a critical validation step, as an incorrect labeling pattern could alter the fragmentation in MS/MS-based assays, compromising its function as an internal standard.

Visualizing the Structure and Analytical Workflow

Caption: Structure of (R,S)-Nornicotine with deuterium on the pyridine ring.

Caption: Workflow for verifying a CoA upon receipt of the standard.

Section 2: Purity Assessment

Purity is not a single metric but a composite of chemical and isotopic purity. Both are essential for an internal standard to function correctly.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Chemical purity refers to the percentage of the material that is the target molecule, irrespective of its isotopic composition. Impurities could be starting materials from the synthesis, side-products, or degradants.

-

Expertise & Causality: High-Performance Liquid Chromatography (HPLC), typically coupled with a UV detector, is the gold standard for assessing chemical purity.[11][12][13] The method separates the main compound from any non-volatile impurities based on their physicochemical properties (e.g., polarity).[11] The presence of impurities can lead to inaccurate preparation of standard solutions and may interfere with the analysis of the target analyte. A high chemical purity (typically ≥98%) ensures that the weighed amount of the standard corresponds almost entirely to nornicotine molecules.

Protocol 2: Reversed-Phase HPLC-UV for Chemical Purity

-

System Preparation: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) and a DAD/UV detector is used.[12]

-

Mobile Phase: A gradient elution is typically employed. For example:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

-

Gradient Program: A linear gradient from low to high percentage of Mobile Phase B over 15-20 minutes.

-

Sample Injection: A known concentration of the this compound standard is injected.

-

Detection: The detector is set to a wavelength where nornicotine has significant absorbance (e.g., 260 nm).

-

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks in the chromatogram.

-

Acceptance Criterion: Chemical Purity ≥ 98%.

Isotopic Purity (Isotopic Enrichment) by Mass Spectrometry

Isotopic purity, or enrichment, is a measure of the percentage of the labeled compound that contains the desired number of deuterium atoms.

-

Expertise & Causality: The synthesis of deuterated compounds is seldom perfect, often resulting in a distribution of isotopologues (d₀, d₁, d₂, d₃, d₄, etc.).[10] It is crucial that the d₄ form is the overwhelmingly predominant species. A low isotopic enrichment can compromise an assay in two ways:

-

Underestimation: The presence of unlabeled nornicotine (d₀) in the internal standard will contribute to the analyte signal, leading to an overestimation of the IS response and an underestimation of the unknown sample concentration.

-

Interference: If the analyte itself has a natural isotopic abundance that overlaps with one of the lesser-deuterated species in the IS, it can create analytical interference.

-

-

Trustworthiness through Data: The CoA must specify the isotopic enrichment, often stated as "≥99% deuterated forms" or similar.[1] This is determined by MS by measuring the relative intensities of the ions corresponding to the different isotopologues.

Section 3: Quantitative Analysis and Use in Isotope Dilution

The final key component of the CoA is the certified concentration (if supplied as a solution) or the purity value used to prepare stock solutions. This value underpins the entire calibration curve.

The Principle of Isotope Dilution LC-MS/MS

The utility of this compound culminates in its application in an LC-MS/MS assay. A known amount of the deuterated IS is added to all samples, calibrators, and quality controls before sample extraction. The instrument measures the peak area ratio of the analyte to the internal standard.

-

Expertise & Causality: Any sample loss during extraction or fluctuation in instrument signal will affect both the analyte and the IS equally. Therefore, their ratio remains constant and is directly proportional to the initial concentration of the analyte.[4] This relationship is what allows for accurate quantification even in complex biological matrices.

Caption: The ratio of analyte to IS corrects for experimental variations.

Protocol 3: LC-MS/MS Analysis of Nornicotine using this compound IS

-

Sample Preparation: To 100 µL of sample (e.g., plasma, urine), add 10 µL of a 100 ng/mL this compound working solution.[14] Perform protein precipitation or solid-phase extraction.

-

LC Separation: Use an appropriate reversed-phase column and gradient to chromatographically separate nornicotine from other matrix components.

-

MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least one precursor → product ion transition for both the analyte and the internal standard.

-

Data Acquisition: Record the peak areas for both the analyte and the IS for each injection.

-

Quantification: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) versus the known concentration of the calibrators. Determine the concentration of unknown samples from this curve.

Data Presentation: Tables of Key Specifications

Table 1: Typical CoA Specifications for this compound

| Test | Method | Specification | Rationale |

|---|---|---|---|

| Identity | |||

| Mass Spectrum | ESI-MS | Conforms to structure ([M+H]⁺ ≈ 153.2) | Confirms correct molecular weight for the d4-labeled compound. |

| ¹H-NMR Spectrum | ¹H-NMR | Conforms to structure | Confirms deuterium placement by absence of pyridine proton signals. |

| Purity | |||

| Chemical Purity | HPLC-UV | ≥ 98% | Ensures the material is free from non-isotopic chemical impurities. |

| Isotopic Enrichment | LC-MS | ≥ 99% d₄ | Guarantees minimal contribution from unlabeled or lesser-labeled species. |

| Quantity |

| Concentration (if solution) | Gravimetry/LC-MS | Stated value ± Uncertainty (e.g., 100.0 µg/mL ± 2%) | Provides the accurate concentration for preparing calibration curves. |

Table 2: Example MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Reference |

|---|---|---|---|---|

| (R,S)-Nornicotine | 149.1 | 80.1 | 29 | [14] |

| This compound | 153.2 | 134.2 | 17 | [15] |

| this compound | 153.2 | 121.2 | 23 |[15] |

Conclusion

The Certificate of Analysis for a deuterated internal standard like this compound is the cornerstone of reliable quantitative analysis. It provides the empirical evidence needed to trust the standard's identity, purity, and concentration. By understanding the analytical techniques employed—from MS and NMR for structural verification to HPLC for purity—and the reasons for their use, researchers can move forward with confidence. A thorough evaluation of the CoA is the first, and arguably most important, step in generating accurate, reproducible, and defensible scientific data.

References

-

Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Retrieved from [Link]

-

University of Tennessee at Chattanooga. (2016). Nicotine and what else?: HPLC elution optimization for the analysis of alkaloids found in electronic cigarettes. UTC Scholar. Retrieved from [Link]

-

Gajewska, M., et al. (2021). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. Molecules, 26(16), 4983. Retrieved from [Link]

-

University of Minnesota. (2014). Analysis of Nicotine Metabolites in Three Ethnic Groups. University Digital Conservancy. Retrieved from [Link]

-

Phenomenex. (n.d.). Simultaneous Analysis of Nicotine and its Metabolites from Human Urine using SPE and Fast LC/MS/MS. Technical Note TN-1161. Retrieved from [Link]

-

Cheetham, D. J., et al. (2022). Chiral analysis of the (R)- and (S)-nornicotine analysis in tobacco-derived and synthetic nicotine samples. ResearchGate. Retrieved from [Link]

-

Kosmider, B., et al. (2022). UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. PLoS ONE, 17(9), e0274985. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Determination of N‐nitrosonornicotine (NNN) in Smokeless Tobacco and Tobacco Filler by HPLCMS/. Laboratory Information Bulletin. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

-

Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Retrieved from [Link]

-

Chappell, A. D., et al. (2014). Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical toxicology, 38(7), 428–435. Retrieved from [Link]

-

American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Cerilliant. (n.d.). (+/-)-Nicotine-D4. Retrieved from [Link]

-

National Institute of Standards and Technology. (2001). Certificate of Analysis, Standard Reference Material 975a. Retrieved from [Link]

-

National Institute of Standards and Technology. (2023). Lead (Pb) Isotopic Standard Solution CERTIFICATE OF ANALYSIS. Retrieved from [Link]

-

Murphy, S. E., et al. (2016). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Chemical research in toxicology, 29(3), 390–397. Retrieved from [Link]

-

Lisko, J. G., et al. (2013). A High-Throughput Method for the Analysis of Minor Alkaloids in Cigarette Tobacco Filler. Analytical chemistry, 85(6), 3380–3384. Retrieved from [Link]

-

Szabo-Scandic. (n.d.). Analytical standards & isotopically labeled substances. Retrieved from [Link]

- Google Patents. (2013). US8367837B2 - Process for the preparation of (R,S)-nicotine.

-

University of Angers. (n.d.). Total enantioselective synthesis of (S)-Nicotine. Retrieved from [Link]

-

Munson, J. W., & Rodgkins, T. F. (1977). Synthesis of nornicotine-2,4,5,6-d4 and its N[prime]-nitroso derivative. Journal of Labelled Compounds and Radiopharmaceuticals, 13(3), 461-466. Retrieved from [Link]

-

Wątły, J., et al. (2022). Efficient Method of (S)-Nicotine Synthesis. Molecules, 27(23), 8563. Retrieved from [Link]

-

El-Hellani, A., et al. (2019). Structure of nicotine and 1 H NMR spectra of nicotine (20 mg/mL) in D 2 O... ResearchGate. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. myadlm.org [myadlm.org]

- 6. This compound | TRC-N757010-25MG | LGC Standards [lgcstandards.com]

- 7. This compound | TRC-N757010-25MG | LGC Standards [lgcstandards.com]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. scholar.utc.edu [scholar.utc.edu]

- 12. Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 15. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

(R,S)-Nornicotine-d4 isotopic purity and enrichment

An In-depth Technical Guide to the Isotopic Purity and Enrichment of (R,S)-Nornicotine-d4

Abstract

Stable Isotope Labeled (SIL) compounds are indispensable tools in modern analytical science, particularly in quantitative mass spectrometry-based assays for pharmacokinetic, metabolic, and toxicological studies.[1][2] this compound, the deuterated analogue of a primary nicotine metabolite, serves as a critical internal standard for the precise quantification of nornicotine in complex biological matrices.[3][4][5] The reliability and accuracy of such studies are fundamentally dependent on the quality of the internal standard, specifically its chemical purity, isotopic purity, and isotopic enrichment. This guide provides a comprehensive technical overview of the synthesis considerations, analytical methodologies, and data interpretation required to fully characterize and validate this compound for use in regulated and research environments. We will explore the causality behind the analytical choices, detailing a self-validating system that combines mass spectrometry, NMR spectroscopy, and chromatography to ensure the highest standards of scientific integrity.

The Foundational Role of this compound in Bioanalysis

Nornicotine is a significant alkaloid found in tobacco and a major metabolite of nicotine.[5][6] Its quantification is essential for understanding nicotine metabolism, assessing tobacco exposure, and in the development of smoking cessation therapies. The use of a SIL internal standard, such as this compound, is the gold standard in quantitative Liquid Chromatography-Mass Spectrometry (LC-MS) methods.[7][8]

The core principle is that a SIL standard is chemically identical to the analyte of interest and thus exhibits the same behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[9] This co-elution allows it to accurately correct for variations in sample preparation and matrix effects—a common source of error in bioanalysis.[8][10] However, for this correction to be valid, the SIL standard must meet stringent quality criteria:

-

High Chemical Purity: The standard must be free from other chemical impurities that could interfere with the analysis.

-

High Isotopic Enrichment: At each designated labeling position, the incorporation of the stable isotope (Deuterium) must be extremely high (typically ≥98%).[7]

-

High Isotopic Purity: The population of molecules must predominantly contain the desired number of deuterium atoms (e.g., four for a d4 compound).

-

Label Stability: The deuterium labels must be positioned on chemically stable parts of the molecule to prevent back-exchange with hydrogen from the solvent or matrix.[9]

This guide will focus on the analytical workflows that verify these critical attributes for this compound.

Synthesis and Strategic Isotopic Labeling

The synthesis of this compound is designed to place deuterium atoms at positions that are not susceptible to metabolic attack or chemical exchange.[11] A common strategy involves using a deuterated precursor, such as pyridine-d5, which is then carried through a multi-step synthesis to yield the final product.[12] This ensures the labels are incorporated into the stable aromatic pyridine ring.

The typical labeling pattern for this compound is on the pyridine ring, resulting in 2,3,4,6-tetradeuterio-5-pyrrolidin-2-ylpyridine.[13]

Caption: Chemical structure of this compound with deuterium labels on the pyridine ring.

This strategic placement ensures that the mass difference of +4 Da is maintained throughout the analytical process, which is critical for preventing isotopic crosstalk between the analyte and the internal standard.[9][14]

A Multi-Pronged Approach to Quality Control and Characterization

A single analytical technique is insufficient to fully characterize a SIL standard. A self-validating system employing orthogonal methods is required to ensure scientific integrity. This involves a combination of mass spectrometry for mass verification and isotopic distribution, NMR for structural confirmation and label positioning, and chromatography for chemical purity assessment.[15][16]

Mass Spectrometry (MS) for Isotopic Enrichment and Purity

High-Resolution Mass Spectrometry (HR-MS) is the primary tool for determining isotopic enrichment and purity.[15] It provides an accurate mass measurement and resolves the isotopic cluster of the labeled compound.

Experimental Protocol: LC-HR-MS Analysis

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of ~1 µg/mL.[17]

-

Chromatography: Inject the sample onto an LC system, typically with a C18 column, using a simple isocratic or gradient elution to separate the analyte from any potential impurities.[18]

-

Mass Spectrometry: Analyze the eluent using an HR-MS instrument (e.g., Q-TOF or Orbitrap) in positive electrospray ionization (ESI) mode.

-

Data Acquisition: Acquire full-scan mass spectra over a relevant m/z range (e.g., 100-200 Da).

-

Data Analysis:

-

Confirm the accurate mass of the protonated molecule, [M+H]⁺. For C₉H₈D₄N₂, the expected monoisotopic mass is 152.1252.[13][19]

-

Extract the ion chromatogram for the isotopic cluster (m/z 149 to 154) to determine the relative abundance of each isotopologue (d0 to d4).

-

Calculate the isotopic purity and enrichment from the relative intensities of these peaks after correcting for the natural isotopic abundance of C and N.[20]

-

Caption: Workflow for determining isotopic purity and enrichment of this compound by LC-HR-MS.

Data Presentation: Expected Mass Spectral Data

The table below shows the theoretical m/z values for the protonated molecule [M+H]⁺ of (R,S)-Nornicotine and its deuterated isotopologues.

| Isotopologue | Formula | Monoisotopic Mass (Da) | [M+H]⁺ m/z |

| d0 (Unlabeled) | C₉H₁₂N₂ | 148.1000 | 149.1073 |

| d1 | C₉H₁₁DN₂ | 149.1063 | 150.1136 |

| d2 | C₉H₁₀D₂N₂ | 150.1126 | 151.1199 |

| d3 | C₉H₉D₃N₂ | 151.1189 | 152.1262 |

| d4 (Target) | C₉H₈D₄N₂ | 152.1252 | 153.1325 |

Table 1: Theoretical masses of nornicotine isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

While MS confirms the mass, NMR spectroscopy confirms the structure and the specific location of the deuterium labels.[16] It is a crucial step for ensuring the structural integrity of the molecule.

-

¹H-NMR (Proton NMR): This technique is used to verify the overall chemical structure. For a deuterated compound, the key diagnostic feature is the significant reduction or complete absence of proton signals at the sites of deuteration.[16] By integrating the remaining proton signals, one can confirm the high degree of deuterium incorporation.

-

²H-NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei, confirming their presence and providing information about their chemical environment, which verifies the labeling positions.[16]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve an accurately weighed amount (typically 1-5 mg) of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).

-

¹H-NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Observe the aromatic region (typically 7-9 ppm) and verify the near-complete disappearance of signals corresponding to the protons on the pyridine ring.

-

²H-NMR Acquisition: Acquire a deuterium spectrum to confirm the presence of signals corresponding to the deuterium atoms on the aromatic ring.

-

Data Analysis: Compare the acquired spectra with those of an unlabeled reference standard to confirm the structure and assess the degree of deuteration at the specified positions.

Chromatography for Chemical Purity

The chemical purity of the standard is determined using techniques like High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with Flame Ionization Detection (FID).[13][16] This analysis is independent of the isotopic composition and ensures that the product is free from synthesis byproducts or other contaminants. Commercial suppliers typically specify a chemical purity of >95% or >98%.[13][21]

Isotopic Enrichment vs. Isotopic Purity: A Critical Distinction

In the context of SIL standards, the terms "isotopic enrichment" and "isotopic purity" are often used but have distinct meanings.[22][23]

-

Isotopic Enrichment refers to the percentage of the stable isotope (D) versus the natural isotope (H) at a specific labeled position. For a high-quality standard, this value is typically very high, such as 99.5%.[22]

-

Isotopic Purity (or Species Abundance) refers to the percentage of molecules in the entire sample that contain the correct number of labels. For this compound, this is the percentage of molecules that are the C₉H₈D₄N₂ species.[22][23]

Isotopic purity is a function of the isotopic enrichment at each of the four labeled sites. It can be calculated using a binomial expansion, assuming the enrichment is equivalent for all labeled sites.[22]

Equation for Species Abundance of a d4 compound: Abundance of d4 species = E⁴ Abundance of d3 species = 4(E³)(1-E)¹ Where E is the fractional isotopic enrichment (e.g., 0.995 for 99.5% enrichment).

Data Presentation: Calculated Isotopic Purity

The following table demonstrates how a small change in isotopic enrichment significantly impacts the final isotopic purity of the d4 species.

| Isotopic Enrichment (%) | d4 Species Abundance (%) | d3 Species Abundance (%) |

| 98.0 | 92.24 | 7.53 |

| 99.0 | 96.06 | 3.88 |

| 99.5 | 98.01 | 1.97 |

| 99.8 | 99.20 | 0.79 |

Table 2: Relationship between isotopic enrichment and the abundance of d4 and d3 species.

This table highlights why specifying a high isotopic enrichment (>99%) is critical to minimize the presence of the d3 species, which could potentially interfere with the measurement of the unlabeled analyte's M+3 isotopologue.

Conclusion: An Integrated System for Assured Quality

The characterization of this compound is a rigorous, multi-faceted process that relies on a system of orthogonal, self-validating analytical techniques. By integrating HR-MS for mass and isotopic distribution, NMR for structural integrity and label location, and chromatography for chemical purity, researchers and drug development professionals can have full confidence in the quality of their internal standard. This meticulous approach to characterization is not merely procedural; it is the fundamental basis for generating accurate, reproducible, and defensible data in quantitative bioanalysis, ultimately ensuring the integrity of preclinical and clinical research.

References

-

Synthesis of optically pure deuterium‐labelled nicotine, nornicotine and cotinine. (1988). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). ResolveMass Laboratories Inc.[Link]

- Gorrod, J. W., & Jacob, P. (Eds.). (1999). Analytical determination of nicotine and related compounds and their metabolites. Elsevier.

-

Benowitz, N. L., Byrd, G. D., Dains, K. M., & Dempsey, D. (2016). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Chemical Research in Toxicology, 29(3), 336–343. [Link]

-

Kim, S., Lim, H. S., & Kim, S. (2020). Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population. International Journal of Environmental Research and Public Health, 17(18), 6843. [Link]

-

Owen, W. E. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? AACC. [Link]

-

Benowitz, N. L., Byrd, G. D., Dains, K. M., & Dempsey, D. (2016). Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography-Mass Spectrometry. PubMed. [Link]

-

Specifications of this compound. (n.d.). Capot Chemical. [Link]

-

Kumar, S., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 12(2), 177-185. [Link]

-

Deuterated Standards for LC-MS Analysis. (2023). ResolveMass Laboratories Inc.[Link]

-

Quality Control Essentials for Deuterated Drug APIs. (n.d.). Isotope Science / Alfa Chemistry. [Link]

-

Yamada, T., Uchikata, T., Sakamoto, S., Yokoi, Y., & Bamba, T. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid communications in mass spectrometry : RCM, 34(13), e8814. [Link]

-

3-(Pyrrolidin-2-yl)pyridine. (n.d.). PubChem. [Link]

-

Isotope Enrichment Calculator. (2012). NIST. [Link]

-

Isotopic Labeling Services. (n.d.). Charles River Laboratories. [Link]

-

Muccio, Z., & Jackson, G. P. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(10), 1071-1078. [Link]

-

Godoy, A., et al. (2011). Isotopic labeling of metabolites in drug discovery applications. Journal of Chromatography B, 879(17-18), 1334-1343. [Link]

-

Nornicotine. (n.d.). Wikipedia. [Link]

-

Cheetham, P. J., et al. (2022). Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. ChemRxiv. [Link]

-

Jabba, S. V., & Jordt, S. E. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. ACS Chemical Research in Toxicology, 36(4), 513-527. [Link]

-

Crooks, P. A., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS Journal, 7(3), E752-E760. [Link]

-

Nornicotine. (n.d.). AERU - University of Hertfordshire. [Link]

-

Chiral analysis of the (R)- and (S)-nornicotine analysis in.... (2022). ResearchGate. [Link]

-

Crooks, P. A., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. ResearchGate. [Link]

-

(+-)-Nornicotine-D4. (n.d.). Cerilliant. [Link]

-

Hecht, S. S., et al. (1981). Synthesis of nornicotine‐2,4,5,6‐d4 and its N′‐nitroso derivative. Journal of Labelled Compounds and Radiopharmaceuticals, 18(5), 637-646. [Link]

-

Fan, T. W. M., & Lane, A. N. (2016). NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. Progress in nuclear magnetic resonance spectroscopy, 92-93, 16–41. [Link]

-

Kerfah, R., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Bioscience Reports, 42(12), BSR20221752. [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitation of nicotine, its metabolites, and other related alkaloids in urine, serum, and plasma using LC-MS-MS. | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. (R,S)-Nornicotine | CAS 5746-86-1 | LGC Standards [lgcstandards.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 10. myadlm.org [myadlm.org]

- 11. Synthesis of optically pure deuterium‐labelled nicotine, nornicotine and cotinine | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound | TRC-N757010-25MG | LGC Standards [lgcstandards.com]

- 14. criver.com [criver.com]

- 15. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 17. This compound (100 ug/mL in Methanol) [lgcstandards.com]

- 18. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound | TRC-N757010-25MG | LGC Standards [lgcstandards.com]

- 20. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. capotchem.com [capotchem.com]

- 22. isotope.com [isotope.com]

- 23. ukisotope.com [ukisotope.com]

An In-depth Technical Guide to (R,S)-Nornicotine-d4 as a Nicotine Metabolite Internal Standard

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of (R,S)-Nornicotine-d4 as an internal standard in the quantitative bioanalysis of nicotine and its metabolites. The principles and methodologies detailed herein are grounded in established analytical chemistry practices and aim to ensure the generation of robust, reliable, and reproducible data.

The Foundational Role of Internal Standards in Bioanalysis

In the realm of quantitative liquid chromatography-mass spectrometry (LC-MS) bioanalysis, the accuracy of results is paramount. Biological matrices, such as plasma, urine, and saliva, are inherently complex and variable.[1] This complexity can lead to a phenomenon known as the "matrix effect," where endogenous components interfere with the ionization of the target analyte, causing either ion suppression or enhancement.[2][3] Such effects can significantly compromise the precision and accuracy of quantification.[3][4]

To mitigate these challenges, an internal standard (IS) is incorporated into the analytical workflow. An ideal IS is a compound with physicochemical properties nearly identical to the analyte of interest.[1] Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely recognized as the gold standard in this application.[1][5][6] By having a similar chemical structure and elution profile to the analyte, the SIL-IS experiences and, therefore, compensates for variability throughout the analytical process, from sample extraction and handling to ionization in the mass spectrometer.[1][7]

This compound: A Strategic Choice for Nicotine Metabolite Analysis

Nornicotine is a primary metabolite of nicotine and a significant biomarker in tobacco exposure studies.[8][9] It is formed through the N-demethylation of nicotine.[10] this compound is a deuterated form of nornicotine, specifically designed for use as an internal standard.[11]

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₉H₈D₄N₂ | [11][12] |

| Molecular Weight | 152.2 g/mol | [11][12] |

| Synonyms | (±)-Nornicotine-d4, rac-Nornicotine-d4 | [11][12][13] |

| Purity | ≥99% deuterated forms (d1-d4) | [11] |

| Formulation | Typically supplied as a solution in methanol | [11] |

Rationale for Use

The selection of this compound as an internal standard is based on several key principles:

-

Co-elution and Similar Ionization: Due to its structural similarity to native nornicotine, this compound co-elutes during chromatographic separation and exhibits nearly identical ionization behavior in the mass spectrometer. This allows it to accurately track and correct for any matrix-induced variations in the analyte's signal.[2]

-

Mass Differentiation: The four deuterium atoms provide a sufficient mass shift (+4 Da) to distinguish it from the unlabeled analyte in the mass spectrometer, enabling simultaneous detection and quantification without isobaric interference.

-

Stereochemical Considerations: Nornicotine exists as (R) and (S) enantiomers.[14] The use of a racemic (R,S) mixture of the internal standard is often a practical approach when the stereochemistry of the analyte in the sample is unknown or a mixture. This ensures that the internal standard appropriately represents the behavior of both enantiomers during analysis.

Experimental Workflow: Quantification of Nornicotine in Biological Matrices

The following protocol outlines a typical LC-MS/MS workflow for the quantification of nornicotine in a biological matrix, such as human plasma, using this compound as an internal standard.

Caption: A typical bioanalytical workflow for the quantification of nornicotine using this compound.

Materials and Reagents

-

This compound solution (e.g., 100 µg/mL in methanol)

-

Reference standard of (S)-(-)-Nornicotine

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (or other biological matrix)

-

Microcentrifuge tubes

Step-by-Step Protocol

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of (S)-(-)-Nornicotine in methanol.

-

Serially dilute the stock solution to create calibration standards and QC samples at various concentrations in the biological matrix of interest.

-

-

Sample Preparation:

-

To 100 µL of each calibration standard, QC, and unknown sample in a microcentrifuge tube, add 10 µL of a working solution of this compound (e.g., 50 ng/mL).

-

Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation of nornicotine from other matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Nornicotine | 149.1 | 80.1 |

| This compound | 153.1 | 84.1 |

-

Data Analysis:

-

Integrate the peak areas for both nornicotine and this compound.

-

Calculate the ratio of the peak area of nornicotine to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of nornicotine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Self-Validating System: Ensuring Data Integrity

The use of a stable isotope-labeled internal standard is a cornerstone of a self-validating analytical method. The consistent ratio of the analyte to the internal standard across different dilutions and in the presence of varying matrix effects demonstrates the robustness of the assay.[5] Any significant deviation in this ratio can indicate a problem with the sample processing or the analytical instrumentation.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of nornicotine in complex biological matrices. Its properties as a stable isotope-labeled internal standard allow it to effectively compensate for matrix effects and other sources of analytical variability. The implementation of this compound in a well-validated LC-MS/MS method, as outlined in this guide, will enable researchers to generate high-quality data for pharmacokinetic studies, toxicological assessments, and research into tobacco exposure and nicotine metabolism.

References

- A Researcher's Guide to Deuterated Internal Standards in Bioanalysis - Benchchem.

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - SciSpace.

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed.

- Analysis of Nicotine, 3-Hydroxycotinine, Cotinine, and Caffeine in Urine of Passive Smokers by HPLC-Tandem Mass Spectrometry | Clinical Chemistry | Oxford Academic.

- SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC - NIH.

- The Value of Deuterated Internal Standards - KCAS Bio.

- Research Methods of Nicotine Determination | MyBioSource Learning Center.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube.

- (PDF) Validation of GC-MS Method for Determination of Nicotine and Cotinine in Plasma and Urine - ResearchGate.

- Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC - NIH.

- (+/-)-Nornicotine-D4 | Certified Solutions Standards - Cerilliant.

- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC - NIH.

- (±)-Nornicotine-d 4 - Cayman Chemical.

- Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC - PubMed Central.

- Chiral analysis of the (R)- and (S)-nornicotine analysis in... | Download Scientific Diagram - ResearchGate.

- Nornicotine | C9H12N2 | CID 91462 - PubChem - NIH.

- "Stable Labeled Isotopes as Internal Standards: A Critical Review" - ResearchGate.

- matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research.

- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation.

- Nornicotine - Wikipedia.

- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS - Amazon S3.

- Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry - PMC - NIH.

- Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum - PubMed.

- This compound (100 ug/mL in Methanol) - LGC Standards.

- This compound | TRC-N757010-25MG | LGC Standards.

- Metabolism of nornicotine, anabasine, and N-methylanabasine. Reprinted... | Download Scientific Diagram - ResearchGate.

- (R,S)-Nornicotine | CAS 5746-86-1 - LGC Standards.

- Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research.

- Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed.

- Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed.

- Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: Application to drug discovery | Request PDF - ResearchGate.

- Nornicotine nitrosation in saliva and its relation to endogenous synthesis of N'-nitrosonornicotine in humans - PubMed - NIH.

- Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC - NIH.

- FROM NICOTINE-1'-OXIDE Nancy J. Joyce and Edward Leete* Natural Products Laboratory, Department of Chemistry, University of Minn.

- Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers - Semantic Scholar.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. eijppr.com [eijppr.com]

- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nornicotine - Wikipedia [en.wikipedia.org]

- 10. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. This compound | TRC-N757010-25MG | LGC Standards [lgcstandards.com]

- 13. This compound (100 ug/mL in Methanol) [lgcstandards.com]

- 14. researchgate.net [researchgate.net]

Synthesis and characterization of (R,S)-Nornicotine-d4

An In-depth Technical Guide to the Synthesis and Characterization of (R,S)-Nornicotine-d4

Abstract

This whitepaper provides a comprehensive technical guide for the synthesis and characterization of this compound, a crucial deuterated internal standard for advanced biomedical and pharmacokinetic studies. As a primary metabolite of nicotine, nornicotine's physiological and toxicological profiles are of significant interest. The integration of deuterium atoms into the nornicotine molecule offers a stable isotopic label, essential for quantitative analysis by mass spectrometry. This document outlines a robust synthetic strategy, proceeding from myosmine, and details the rigorous analytical techniques required to verify its structure, purity, and isotopic enrichment. The methodologies presented herein are grounded in established chemical principles and are designed to be self-validating, ensuring the production of a high-quality analytical standard for the research community.

Introduction: The Significance of Deuterated Nornicotine

(R,S)-Nornicotine is a significant alkaloid found in tobacco and is also the primary metabolite of nicotine in humans. Its role in tobacco dependence and potential therapeutic applications are areas of active research. To accurately quantify (R,S)-Nornicotine in complex biological matrices, stable isotope-labeled internal standards are indispensable. Deuterated analogs, such as this compound, are ideal for this purpose as they exhibit nearly identical chemical and physical properties to the unlabeled analyte but are readily distinguishable by mass spectrometry due to their mass difference. This guide details a reliable method for the synthesis and comprehensive characterization of this compound, providing researchers with the foundational knowledge to produce this critical analytical tool.

The incorporation of four deuterium atoms into the pyrrolidine ring of nornicotine provides a significant mass shift, minimizing the risk of isotopic overlap with the naturally occurring isotopes of the unlabeled analyte. This ensures high accuracy and precision in quantitative bioanalytical assays, such as those used in drug metabolism and pharmacokinetic (DMPK) studies.

Synthetic Strategy: A Chemically Sound Approach

The synthesis of this compound can be efficiently achieved through the reduction of myosmine. Myosmine, a readily accessible precursor, contains a C=N double bond within its five-membered ring, which is susceptible to reduction. The introduction of deuterium is accomplished using a deuterated reducing agent, sodium borodeuteride (NaBD4), which provides a straightforward and cost-effective method for isotopic labeling.

The chosen synthetic pathway is outlined below:

(R,S)-Nornicotine-d4: A Technical Guide for Researchers in Nicotine Metabolism and Bioanalysis

This guide provides an in-depth technical overview of (R,S)-Nornicotine-d4, a critical tool for researchers, scientists, and drug development professionals engaged in the study of nicotine pharmacology, toxicology, and bioanalysis. We will delve into its fundamental properties, the rationale for its use as an internal standard, and detailed methodologies for its application in quantitative bioanalytical assays.

Introduction: The Significance of Nornicotine and its Isotopic Labeling

Nornicotine, a primary metabolite of nicotine and a naturally occurring tobacco alkaloid, holds significant pharmacological and toxicological interest.[1][2][3] It acts as a nicotinic acetylcholine receptor (nAChR) agonist and is a direct precursor to the potent carcinogen N'-nitrosonornicotine (NNN).[1][4][5] The formation of NNN can occur during the curing of tobacco and even endogenously in human saliva from nornicotine, highlighting the importance of accurately quantifying its levels in biological systems.[3][4][5]

For precise quantification in complex biological matrices such as plasma and urine, stable isotope-labeled internal standards are indispensable. This compound, where four hydrogen atoms on the pyridine ring are replaced with deuterium, serves this crucial role. Its near-identical chemical and physical properties to the unlabeled analyte, coupled with its distinct mass, make it the gold standard for correcting analytical variability in mass spectrometry-based assays.

Core Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use. The key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 66148-18-3 | Multiple sources |

| Molecular Formula | C₉H₈D₄N₂ | Multiple sources |

| Molecular Weight | 152.23 g/mol | Multiple sources |

| Synonyms | rac-Nornicotine-d4 (pyridine-d4), (±)-Nornicotine-d4, 3-(2-Pyrrolidinyl)pyridine-d4 | Multiple sources |

| Physical Form | Oil/Liquid | |

| Purity | >95% (typically verified by HPLC) | [6] |

| Storage Temperature | -20°C | [6] |

Synthesis and Isotopic Stability

The synthesis of deuterated nornicotine is a multi-step process designed to ensure high isotopic enrichment and stability. A common synthetic route involves the use of deuterated precursors. For instance, a synthesis can start from pyridine-d5, which is brominated to give 3-bromopyridine-d4. This is then converted to nicotinic acid-2,4,5,6-d4. Subsequent steps involve esterification, condensation with N-trimethylsilyl-2-pyrrolidinone to form myosmine-2,4,5,6-d4, and finally, reduction with sodium borohydride to yield nornicotine-2,4,5,6-d4.

The deuterium labels on the pyridine ring are strategically placed at positions that are not typically susceptible to metabolic attack, ensuring the isotopic integrity of the standard throughout the biological and analytical processes.[7] This stability is paramount for its function as a reliable internal standard.

The Role of this compound in Quantitative Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard like this compound is a cornerstone of a robust and self-validating analytical method.

The Principle of Isotope Dilution Mass Spectrometry

The core principle behind using a deuterated internal standard is isotope dilution. A known quantity of this compound is added to the biological sample at the very beginning of the sample preparation process. Because the deuterated standard is chemically identical to the endogenous nornicotine, it experiences the same variations during extraction, cleanup, and ionization in the mass spectrometer.

Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. Similarly, any enhancement or suppression of the ionization signal due to matrix effects will affect both the analyte and the internal standard equally.[8][9] By measuring the ratio of the mass spectrometer response of the analyte to that of the internal standard, these variations are effectively cancelled out, leading to highly accurate and precise quantification.[10]

Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.

A Validated LC-MS/MS Protocol for Nicotine and Metabolites in Human Plasma

The following protocol is a representative example of how this compound is used in a validated method for the simultaneous determination of nicotine and its metabolites.

4.2.1. Materials and Reagents

-

(R,S)-Nornicotine and its deuterated internal standard, this compound

-

Other analytes of interest (e.g., nicotine, cotinine) and their corresponding deuterated internal standards

-

HPLC-grade methanol, acetonitrile, and water

-

Ammonium formate and formic acid (or other appropriate mobile phase modifiers)

-

Human plasma (blank and study samples)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

4.2.2. Experimental Protocol

-

Preparation of Standards and Internal Standard Working Solutions:

-

Prepare individual stock solutions of each analyte and internal standard in methanol at a concentration of approximately 1 mg/mL.[11]

-

Create a mixed internal standard working solution containing this compound and other deuterated standards at a suitable concentration (e.g., 100 ng/mL) in an appropriate solvent.[12]

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analytes.

-

-

Sample Preparation (Solid-Phase Extraction):

-

To 1 mL of plasma sample (calibrator, QC, or unknown), add 50 µL of the mixed internal standard working solution.[13]

-

Acidify the sample with an appropriate buffer (e.g., 5 mM ammonium formate, pH 2.5) and vortex.[13]

-

Condition the SPE cartridge with methanol followed by the acidification buffer.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with the acidification buffer and then with a mixture of buffer and organic solvent to remove interferences.

-

Elute the analytes and internal standards with a basic organic solvent mixture (e.g., methanol with ammonium hydroxide).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.[14]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization Positive (ESI+).[15][16]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[13][15][16]

-

MRM Transitions: Monitor at least two transitions for each analyte and internal standard for quantification and confirmation. For (R,S)-Nornicotine, a common transition is m/z 149 -> 120/92. For this compound, this would be m/z 153 -> 124/96.

-

-

4.2.3. Data Analysis and Validation

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

-

The concentration of nornicotine in the unknown samples is determined from this calibration curve.

-

The method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects.[8][13] The consistent performance of the deuterated internal standard across these tests is key to the method's validation.[8][9]

Caption: The metabolic and toxicological relevance of nornicotine.

Conclusion: An Essential Tool for Advancing Research

This compound is more than just a chemical standard; it is a fundamental component of a rigorous scientific approach to understanding the complex pharmacology and toxicology of nicotine. Its use in validated bioanalytical methods enables researchers to generate high-quality, reliable data, which is essential for pharmacokinetic studies, toxicological risk assessment, and the development of new therapeutic strategies related to nicotine addiction and smoking-related diseases. The principles and protocols outlined in this guide underscore the critical role of stable isotope-labeled standards in ensuring the integrity and trustworthiness of scientific findings in this important field.

References

-

Jacob, P., III, Yu, L., Shulgin, A. T., & Benowitz, N. L. (1988). Synthesis of optically pure deuterium-labelled nicotine, nornicotine and cotinine. Journal of Labelled Compounds and Radiopharmaceuticals, 25(10), 1127-1137. [Link]

-

Koal, T., Deters, M., Casetta, B., & Kaever, V. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Clinical biochemistry, 45(1-2), 136–143. [Link]

-

McClure, D. S., & Huestis, M. A. (2014). Quantitation of Nicotine, Its Metabolites, and Other Related Alkaloids in Urine, Serum, and Plasma Using LC-MS-MS. In Nicotine Psychopharmacology (pp. 55-73). Springer, Cham. [Link]

-

Charles River Laboratories. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. [Link]

-

Damaj, M. I., & Martin, B. R. (1996). Synthetic route for preparation of the S -( – )-Enantiomers of nornicotine, anabasine, and anatabine. Tetrahedron Letters, 37(29), 5101-5104. [Link]

-

National Center for Biotechnology Information. (n.d.). Nornicotine. PubChem Compound Database. [Link]

-

Koal, T., Deters, M., Casetta, B., & Kaever, V. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. ResearchGate. [Link]

-

McGuffey, J. E., Wang, L., & Bernert, J. T. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PloS one, 9(7), e101816. [Link]

-

Shakleya, D. M., & Huestis, M. A. (2009). A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of chromatography. A, 1216(21), 4529–4538. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Owen, L. J., & Keevil, B. G. (2012). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Clinical chemistry, 58(7), 1172–1173. [Link]

-

Dwoskin, L. P., Teng, L., Buxton, S. T., & Crooks, P. A. (2001). Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum. European journal of pharmacology, 428(1), 69–79. [Link]

-

Wikipedia. (n.d.). Nornicotine. [Link]

-

Stepanov, I., & Hecht, S. S. (2005). Nornicotine nitrosation in saliva and its relation to endogenous synthesis of N'-nitrosonornicotine in humans. Cancer epidemiology, biomarkers & prevention : a publication of the American Association for Cancer Research, cosponsored by the American Society of Preventive Oncology, 14(12), 2969–2972. [Link]

-

Pander, O., Wozniak, M., Skoczylas, M., & Gebauer, B. (2020). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. Molecules (Basel, Switzerland), 25(22), 5489. [Link]

-

Jin, M., Liu, X., Wang, X., Lu, J., & Li, J. (2012). An LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and the Role of CYP2A6 in Nicotine Metabolite-mediated Oxidative Stress in SVGA Astrocytes. Journal of visualized experiments : JoVE, (62), 3792. [Link]

-

Stepanov, I., Carmella, S. G., Han, S., & Hecht, S. S. (2012). Nornicotine nitrosation in saliva and its relation to endogenous synthesis of N'-nitrosonornicotine in humans. Nicotine & tobacco research : official journal of the Society for Research on Nicotine and Tobacco, 14(8), 949–954. [Link]

-

CORESTA. (n.d.). Recommended Method No. 105: Determination of Nicotine Impurities and Degradants in Nicotine Pouches by LC-MS/MS. [Link]

-

Papli, E., Zourla, E., Gkretsi, V., & Kagkadou, S. (2022). UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. Analytical and bioanalytical chemistry, 414(23), 6829–6839. [Link]

-

Phenomenex. (n.d.). Simultaneous Analysis of Nicotine and its Metabolites from Human Urine by SPE and LC/MS/MS. [Link]

-

Crooks, P. A., & Dwoskin, L. P. (1997). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. Tetrahedron Letters, 38(24), 4391-4394. [Link]

Sources

- 1. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nornicotine - Wikipedia [en.wikipedia.org]

- 4. Nornicotine nitrosation in saliva and its relation to endogenous synthesis of N'-nitrosonornicotine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nornicotine Nitrosation in Saliva and Its Relation to Endogenous Synthesis of N′-Nitrosonornicotine in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | TRC-N757010-25MG | LGC Standards [lgcstandards.com]

- 7. Synthesis of optically pure deuterium‐labelled nicotine, nornicotine and cotinine | Semantic Scholar [semanticscholar.org]

- 8. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. coresta.org [coresta.org]

- 12. phenomenex.com [phenomenex.com]

- 13. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and the Role of CYP2A6 in Nicotine Metabolite-mediated Oxidative Stress in SVGA Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitation of Nicotine, Its Metabolites, and Other Related Alkaloids in Urine, Serum, and Plasma Using LC-MS-MS | Springer Nature Experiments [experiments.springernature.com]

- 16. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

(R,S)-Nornicotine-d4: A Technical Guide to Commercial Sources, Quality Control, and Application

This guide provides an in-depth technical overview of (R,S)-Nornicotine-d4, a critical tool for researchers in toxicology, pharmacology, and drug metabolism. We will explore its commercial availability, delve into the essential quality control parameters that ensure its reliability as an internal standard, and provide a detailed protocol for its application in quantitative analysis.

Introduction: The Role of Deuterated Standards in Quantitative Analysis

This compound is the deuterated analogue of nornicotine, a primary metabolite of nicotine. In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are indispensable for achieving accurate and precise results. The use of a deuterated standard like this compound is crucial because it co-elutes chromatographically with the unlabeled analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[1] The four deuterium atoms on the pyridine ring provide a sufficient mass shift (4 amu) to distinguish it from the endogenous analyte without significantly altering its physicochemical properties.[2]

Commercial Availability and Sourcing

This compound is available from several reputable suppliers of research chemicals and analytical standards. When selecting a supplier, it is crucial to consider not only the cost but also the provided documentation, such as the Certificate of Analysis (C of A), which details the compound's purity and isotopic enrichment.

Below is a comparative summary of offerings from prominent vendors:

| Supplier | Catalogue Number(s) | Available Formulations | Stated Purity/Isotopic Enrichment |

| LGC Standards (distributor for Toronto Research Chemicals) | TRC-N757010 (Neat)[3][4][5] TRC-KIT0562-5X1ML (100 µg/mL in Methanol)[6] | Neat Oil, Solution in Methanol | >95% (HPLC)[3] Isotopic Purity: 97.6% (as per a specific C of A)[7] |

| Cayman Chemical | 35242[8] | Solution in Methanol | ≥99% deuterated forms (d1-d4)[8] |

| Santa Cruz Biotechnology | sc-224603[9] | Solid | Isotopic Purity: 99%[9] |

| MedChemExpress | HY-W002112S[10] | Solid | 98.0%[10] |

Expert Insight: The choice between a neat (pure) compound and a pre-made solution depends on the specific needs of the laboratory. A neat standard offers flexibility in solvent choice and concentration but requires careful handling and accurate weighing. Pre-made solutions provide convenience and reduce the potential for error in standard preparation, making them ideal for high-throughput applications.

Quality Control and Self-Validating Systems

The reliability of any quantitative assay hinges on the quality of the internal standard. For this compound, a robust quality control (QC) process is essential to validate its chemical purity, isotopic enrichment, and structural integrity.

Key Quality Control Parameters:

-

Chemical Purity: This is typically determined by High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection. It ensures that the response from the standard is not influenced by impurities. A purity of >95% is generally considered acceptable for use as an internal standard.[3]

-

Isotopic Enrichment: This parameter defines the percentage of the compound that is deuterated. It is a critical factor as it determines the signal-to-noise ratio and the potential for crosstalk with the unlabeled analyte. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for determining isotopic enrichment.[11][12] For deuterated standards, an isotopic purity of ≥98% is recommended to minimize interference.[13]

-

Structural Integrity: NMR spectroscopy (¹H and ¹³C) is used to confirm that the molecular structure of the synthesized standard is correct and that the deuterium labels are in the expected positions.[14]

Visualizing the Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of this compound, ensuring a self-validating system where each step confirms the integrity of the standard.

Sources

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. This compound | TRC-N757010-25MG | LGC Standards [lgcstandards.com]

- 4. This compound | TRC-N757010-25MG | LGC Standards [lgcstandards.com]

- 5. This compound | TRC-N757010-25MG | LGC Standards [lgcstandards.com]

- 6. This compound (100 ug/mL in Methanol) [lgcstandards.com]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. scbt.com [scbt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. resolvemass.ca [resolvemass.ca]

- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

The Dual Nature of Nornicotine: A Technical Guide to its Role in Tobacco and Nicotine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of a "Minor" Alkaloid